molecular formula C11H26OSi B1584689 Methoxy(dimethyl)octylsilane CAS No. 93804-29-6

Methoxy(dimethyl)octylsilane

Cat. No.: B1584689
CAS No.: 93804-29-6
M. Wt: 202.41 g/mol
InChI Key: BAXHQTUUOKMMGV-UHFFFAOYSA-N
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Description

Methoxy(dimethyl)octylsilane is a useful research compound. Its molecular formula is C11H26OSi and its molecular weight is 202.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Methoxydimethyl(octyl)silane, also known as Methoxy(dimethyl)octylsilane or methoxy-dimethyl-octylsilane, primarily targets the surfaces of various particles . It is a type of silane coupling agent, which is widely used due to its simple process and no requirement of special equipment .

Mode of Action

Methoxydimethyl(octyl)silane contains both organic functional and alkoxy groups in one molecule . The silanol group forms from the alkoxy group via hydrolysis . The organic functional group interacts with polymers and the silanol group forms a covalent bond with the inorganic surface . This interaction is expected to improve adhesion of the inorganic/polymer interface .

Biochemical Pathways

The biochemical pathways affected by Methoxydimethyl(octyl)silane are primarily related to the modification of surfaces. The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis . The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents than the trimethoxy-type have improved properties such as environment-friendly fabrication process, mechanical, physical, swelling, and dynamic viscoelastic properties of composites .

Pharmacokinetics

As a silane coupling agent, it is known to form a self-assembled monolayer (sam) on a variety of particles , suggesting its distribution and interaction at the molecular level.

Result of Action

The molecular and cellular effects of Methoxydimethyl(octyl)silane’s action primarily involve the modification of surfaces. It improves the interfacial adhesive strength, which makes it valuable for multi-materialization . It also enhances the mechanical, physical, swelling, and dynamic viscoelastic properties of composites .

Action Environment

The action of Methoxydimethyl(octyl)silane can be influenced by environmental factors. For instance, the hydrolysis of the alkoxy group to form the silanol group is a key step in its mode of action . This process could potentially be influenced by environmental conditions such as humidity and temperature.

Properties

IUPAC Name

methoxy-dimethyl-octylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26OSi/c1-5-6-7-8-9-10-11-13(3,4)12-2/h5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXHQTUUOKMMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239685
Record name Methoxydimethyloctylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93804-29-6
Record name Methoxydimethyloctylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93804-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxydimethyloctylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093804296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxydimethyloctylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methoxydimethyloctylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.089.416
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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